1-(Isopropylsulfonyl)-2-nitrobenzene
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- Structure Characterization : The study of the crystal structure of derivatives similar to 1-(Isopropylsulfonyl)-2-nitrobenzene, such as 1,3,5-triisopropyl-2-nitrobenzene, revealed insights into molecular orientations and intermolecular interactions. The nitro group in these compounds is almost perpendicular to the aromatic ring, and the crystal structure displays a certain degree of disorder (Ridder, Schenk, & Döpp, 1993).
Chemical Reagent Applications
- Alcohol Reduction : N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (a compound closely related to this compound) is utilized in the reduction of alcohols. It operates through the formation and subsequent fragmentation of monoalkyl diazene intermediates, under mild reaction conditions (Movassaghi & Ahmad, 2007).
Oxidation Processes
- Benzylic Oxidation : Research demonstrates the use of 2-nitrobenzene derivatives in the oxidation of benzylic methylene compounds to ketones. The process involves a peroxysulfonyl radical intermediate and is effective under mild conditions (Kim, Kim, & Lee, 1989).
Environmental Applications
Nitrobenzene Degradation : In environmental contexts, studies have explored the degradation of nitrobenzene (a related compound) in water. Techniques like dielectric barrier discharge (DBD) have been employed, demonstrating the effectiveness of this method in breaking down nitroaromatic compounds in aqueous solutions (Nawaz et al., 2019).
- ewater Treatment**: The reduction of nitrobenzene in synthetic wastewater has been studied for environmental pollution control. Zerovalent iron (Fe0) showed promising results in reducing nitrobenzene to aniline, a process that can be applied in continuous flow reactors for treating industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).
Photophysics and Photochemistry
- Photophysical Studies : Research into the photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, provides insights into their complex behaviors upon UV absorption. This understanding is crucial for applications in photochemical processes (Giussani & Worth, 2017).
Material Science
- Sensing Applications : A luminescent zinc(II) complex, which selectively senses nitrobenzene, exemplifies the use of nitroaromatic compounds in developing highly selective sensors for environmental contaminants (Das & Bharadwaj, 2006).
Electrochemical Studies
- Electrochemical Behavior : Studies on the electrochemical reactions of nitrobenzene in liquid ammonia reveal interesting insights into the electrochemical reduction processes of nitroaromatic compounds, which are important for understanding their reactivity in various conditions (Smith & Bard, 1975).
Catalysis
- Hydrogenation Catalysts : The hydrogenation of nitrobenzene over palladium/carbon catalysts has been explored, highlighting the solvent and particle size effects on the reaction. Such studies are significant for catalytic applications in organic synthesis (Gelder, Jackson, & Lok, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-nitro-2-propan-2-ylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFWDLQEEMHXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500690 | |
Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70415-86-0 | |
Record name | 1-[(1-Methylethyl)sulfonyl]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70415-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the one-pot synthesis method for 1-(isopropylsulfonyl)-2-nitrobenzene described in the research?
A1: The research paper highlights a novel one-pot synthesis method for this compound. [] This method offers several advantages over traditional multi-step approaches. Firstly, using sodium hydride instead of potassium carbonate significantly lowers the reaction temperature while accelerating the reaction rate. [] This modification contributes to a more efficient and potentially safer synthesis process. Secondly, the elimination of the isolation and purification steps between the formation of 2-(isopropylthioether)nitrobenzene and its subsequent oxidation simplifies the procedure and reduces the generation of waste. [] This direct progression from one reaction step to the next contributes to the method's overall efficiency and minimizes the release of potentially harmful substances. Finally, this method is designed to be scalable for industrial production, making it a potentially cost-effective and environmentally friendly approach for synthesizing this important intermediate. []
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